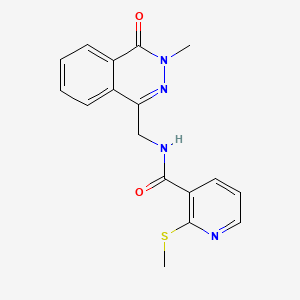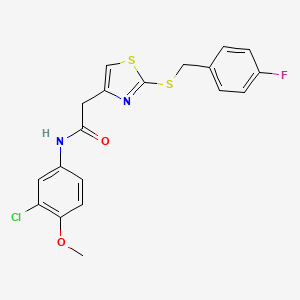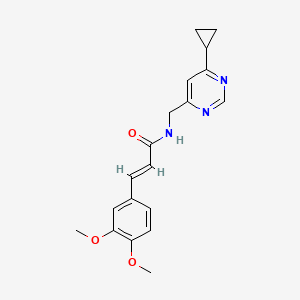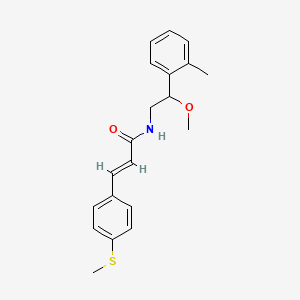
N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(methylthio)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(methylthio)nicotinamide, also known as MTA/NMNAT inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of nicotinamide mononucleotide adenylyltransferase (NMNAT), an enzyme that plays a critical role in the biosynthesis of NAD+ (nicotinamide adenine dinucleotide), a coenzyme that is essential for various cellular functions.
作用機序
N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(methylthio)nicotinamide/NMNAT inhibitor exerts its therapeutic effects by inhibiting NMNAT, which leads to a decrease in NAD+ biosynthesis. This, in turn, activates a cellular stress response pathway called the NAD+ salvage pathway, which leads to the activation of various cellular processes, including DNA repair, protein folding, and energy metabolism. The activation of the NAD+ salvage pathway has been shown to improve cellular function and survival in various disease models.
Biochemical and Physiological Effects:
N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(methylthio)nicotinamide/NMNAT inhibitor has been shown to have various biochemical and physiological effects, including the modulation of cellular metabolism, the induction of cellular stress response pathways, and the improvement of cellular function and survival. In animal models, N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(methylthio)nicotinamide/NMNAT inhibitor has been shown to improve cognitive function, reduce inflammation, and increase lifespan.
実験室実験の利点と制限
N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(methylthio)nicotinamide/NMNAT inhibitor has several advantages for lab experiments, including its high potency and specificity for NMNAT inhibition, its ability to activate the NAD+ salvage pathway, and its potential therapeutic applications in various diseases. However, N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(methylthio)nicotinamide/NMNAT inhibitor also has some limitations, including its potential toxicity at high doses, its limited bioavailability, and its potential off-target effects.
将来の方向性
There are several future directions for the research on N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(methylthio)nicotinamide/NMNAT inhibitor, including the development of more potent and selective inhibitors, the investigation of its therapeutic potential in other diseases, the elucidation of its mechanism of action, and the optimization of its pharmacokinetic properties. Additionally, the combination of N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(methylthio)nicotinamide/NMNAT inhibitor with other therapeutic agents may enhance its therapeutic efficacy and reduce its potential side effects.
合成法
N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(methylthio)nicotinamide/NMNAT inhibitor can be synthesized using a multi-step process involving the reaction of 3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-amino-3-methylpyridine and methyl mercaptan. The final product is obtained after purification and crystallization.
科学的研究の応用
N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(methylthio)nicotinamide/NMNAT inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative diseases, cancer, and metabolic disorders. In neurodegenerative diseases, N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(methylthio)nicotinamide/NMNAT inhibitor has been shown to improve neuronal survival and function in animal models of Alzheimer's disease, Parkinson's disease, and Huntington's disease. In cancer, N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(methylthio)nicotinamide/NMNAT inhibitor has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In metabolic disorders, N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(methylthio)nicotinamide/NMNAT inhibitor has been shown to improve glucose metabolism and insulin sensitivity in animal models of type 2 diabetes.
特性
IUPAC Name |
N-[(3-methyl-4-oxophthalazin-1-yl)methyl]-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-21-17(23)12-7-4-3-6-11(12)14(20-21)10-19-15(22)13-8-5-9-18-16(13)24-2/h3-9H,10H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNAJRVFRZQXDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)C3=C(N=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(methylthio)nicotinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2R,3R)-2-(4-Bromophenyl)-3-hydroxypyrrolidin-1-yl]-2-chloroethanone](/img/structure/B2647932.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2647934.png)
![2-[(3-Thienylmethyl)amino]-1-butanol hydrochloride](/img/structure/B2647935.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylquinazolin-4-amine](/img/structure/B2647936.png)
![2-[1-(2-fluorophenyl)tetrazol-5-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2647939.png)

![1-(3-methylbenzyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2647944.png)


![5-amino-1-[(4-chlorophenyl)methyl]-N-(3-methoxyphenyl)triazole-4-carboxamide](/img/structure/B2647947.png)
![2-ethoxy-N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2647948.png)

![4-(4-fluorophenylsulfonamido)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2647950.png)